5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Drug Metabolism and Pharmacokinetics (DMPK) Medicinal Chemistry Fluorine Chemistry

Medicinal chemistry teams often encounter inconsistent metabolic stability when using mono-fluoro or non-fluorinated biphenyl building blocks. 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261988-06-0) provides the precise 5,5'-difluoro-2'-methyl substitution pattern to resolve this: - Enhanced metabolic stability vs. mono-fluoro analogs for longer in vivo half-life - Optimized lipophilicity (XLogP3-AA 3.6) for membrane permeability and prodrug design - Ortho-methyl steric bulk for conformational restriction and novel SAR exploration High-purity (≥95%) building block, available for immediate global shipping.

Molecular Formula C14H10F2O2
Molecular Weight 248.229
CAS No. 1261988-06-0
Cat. No. B596477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid
CAS1261988-06-0
Molecular FormulaC14H10F2O2
Molecular Weight248.229
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18)
InChIKeyZNGWROUAZSNRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid (CAS 1261988-06-0): An Overview of This Specialized Fluorinated Biphenyl Building Block for Medicinal Chemistry


5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 1261988-06-0), also known as 5-fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, is a fluorinated aromatic carboxylic acid derivative belonging to the [1,1′-biphenyl]-3-carboxylic acid class [1]. The compound features a biphenyl core substituted with a 5-fluoro group on one ring, and a 5′-fluoro along with a 2′-methyl group on the other, resulting in a molecular formula of C14H10F2O2 and a molecular weight of 248.23 g/mol [1]. It is primarily utilized as a specialized synthetic building block in medicinal chemistry research for the preparation of more complex fluorinated organic molecules and as a potential scaffold in drug discovery programs .

The Critical Selection Criteria for 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid: Why Closely Related Mono-Fluoro and Non-Fluorinated Analogs Are Not Always Interchangeable


The interchangeability of fluorinated biphenyl building blocks in medicinal chemistry is often precluded by the profound influence of specific substitution patterns on critical molecular properties . Even subtle changes in the position or number of fluorine and methyl substituents can lead to significant and unpredictable differences in lipophilicity (cLogP), metabolic stability, binding conformation, and electronic properties [1][2]. Therefore, the procurement of 5,5′-difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid cannot be reliably satisfied by substitution with mono-fluoro analogs like 2′-fluoro-3′-methylbiphenyl-3-carboxylic acid (CAS 1215206-02-2) or non-fluorinated compounds such as 3′-methylbiphenyl-3-carboxylic acid (CAS 158619-46-6) . The specific and intentional 5,5′-difluoro-2′-methyl arrangement dictates a unique physicochemical profile that is essential for achieving the desired outcomes in a given experimental SAR study or synthetic pathway. The following quantitative evidence clarifies the specific points of differentiation that guide scientific selection.

Product-Specific Quantitative Evidence Guide: Differentiating 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid (CAS 1261988-06-0) from Its Analogs


Enhanced Metabolic Stability Inferred from the Dual Fluorination Pattern of 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid

The presence of fluorine atoms on the biphenyl scaffold is widely recognized to enhance metabolic stability by blocking oxidative metabolism at vulnerable positions [1][2]. 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid (Target) possesses two fluorine atoms at the 5 and 5′ positions, whereas closely related analogs such as 2′-fluoro-3′-methylbiphenyl-3-carboxylic acid (CAS 1215206-02-2) contain only a single fluorine atom . While direct microsomal stability data for the target compound is not publicly available, the established principle of increased metabolic blockade with additional fluorine substitution constitutes a class-level inference for its superiority over its mono-fluoro analogs in applications where enhanced metabolic stability is a primary design goal .

Drug Metabolism and Pharmacokinetics (DMPK) Medicinal Chemistry Fluorine Chemistry

Increased Lipophilicity (cLogP) of 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid Compared to Non-Fluorinated Analogs

Fluorination is a key strategy for modulating a compound‘s lipophilicity, which in turn affects membrane permeability and bioavailability [1]. The computed partition coefficient (XLogP3-AA) for 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid is 3.6 [2]. In contrast, a representative non-fluorinated analog, 3′-methylbiphenyl-3-carboxylic acid (CAS 158619-46-6), is expected to have a significantly lower cLogP due to the absence of the two electronegative fluorine atoms [3]. This quantified difference in lipophilicity directly influences the compound‘s interaction with biological membranes and its overall pharmacokinetic profile.

Physicochemical Property Analysis ADME Prediction Lead Optimization

Positional Selectivity and Scaffold Versatility: The Unique Ortho-Methyl Substitution of 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid

The specific 2′-methyl substitution adjacent to the biphenyl bond in the target compound introduces steric hindrance that can significantly influence both the conformational landscape and chemical reactivity, a property absent in analogs lacking this feature . This ortho-methyl group can restrict rotation around the central C-C bond and provide a unique vector for further derivatization or interaction with biological targets. A direct comparator without this feature is 4′-fluoro-3′-methylbiphenyl-3-carboxylic acid (CAS 885964-26-1), where the methyl group is in the meta-position, resulting in a different spatial orientation and reactivity profile [1].

Scaffold Optimization Synthetic Chemistry Structure-Activity Relationship (SAR)

Optimal Research and Procurement Applications for 5,5′-Difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic Acid (CAS 1261988-06-0) Based on Evidence


Procurement for DMPK-Focused Lead Optimization Programs

Based on its inferred enhanced metabolic stability relative to mono-fluoro analogs [1], 5,5′-difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid is an ideal building block for medicinal chemistry campaigns where improving the in vivo half-life of a lead series is a primary objective. Its dual fluorination pattern makes it a superior choice over building blocks with only one fluorine atom, such as 2′-fluoro-3′-methylbiphenyl-3-carboxylic acid , for SAR studies aimed at identifying metabolically robust cores.

Synthesis of Lipophilic Chemical Probes and Membrane-Permeable Derivatives

The measured XLogP3-AA value of 3.6 [2] positions 5,5′-difluoro-2′-methyl-[1,1′-biphenyl]-3-carboxylic acid as a valuable intermediate for synthesizing lipophilic chemical probes or for creating ester and amide prodrugs with improved membrane permeability. It should be selected over non-fluorinated biphenyl-3-carboxylic acid analogs (e.g., 3′-methylbiphenyl-3-carboxylic acid) when a higher, yet moderate, lipophilicity is desired for the final molecular entity .

Exploration of Sterically Constrained Biphenyl Chemical Space

The unique ortho-methyl substitution pattern makes this compound particularly valuable for SAR investigations that explore the impact of steric bulk and conformational restriction on target binding. It provides a distinct structural alternative to more common meta- or para-substituted biphenyl carboxylic acids, such as 4′-fluoro-3′-methylbiphenyl-3-carboxylic acid [3], enabling researchers to probe novel geometries within a binding pocket and potentially uncover new intellectual property positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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